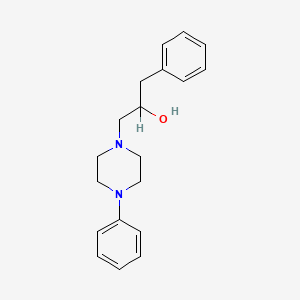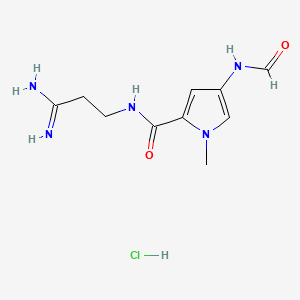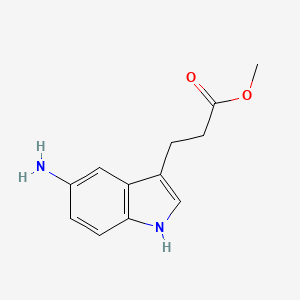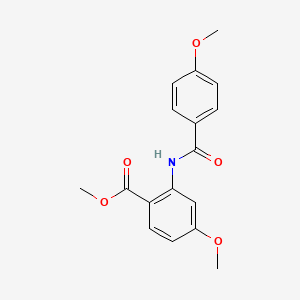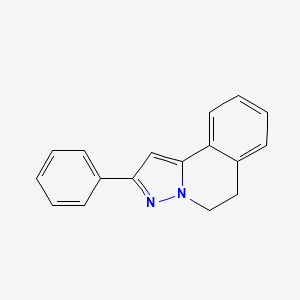
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(5,1-a)isoquinolines typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper(II) acetate and silver salt but with a carboxylate ligand under air .
Industrial Production Methods
This includes optimizing reaction conditions, catalysts, and solvents to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo(5,1-a)isoquinolines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and have therapeutic effects in certain neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with cell cycle regulation, potentially offering anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their bioactivity enhancement due to pyrazole ring fusion.
Pyrazolopiperidines: Another class of compounds with significant biological activities.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its combined pyrazole and isoquinoline structure, which imparts distinct biological properties and potential therapeutic applications .
Propiedades
Número CAS |
61001-31-8 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2 |
Clave InChI |
IBJHYSYKPWYXOG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


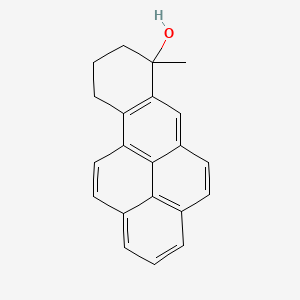
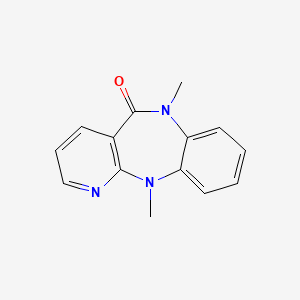




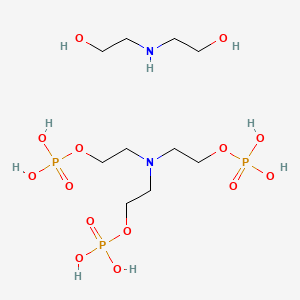
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
